molecular formula C16H27N3O7S B12365338 Glucosamine Cbiotin adduct

Glucosamine Cbiotin adduct

Cat. No.: B12365338
M. Wt: 405.5 g/mol
InChI Key: ZTLJQXVNMGADLN-OKTUKOFHSA-N
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Description

The Glucosamine Cbiotin adduct is a compound formed by the conjugation of glucosamine, an amino sugar, with biotin, a water-soluble B-vitamin Glucosamine is widely known for its role in the formation of cartilage and its use in dietary supplements for joint health Biotin, on the other hand, is essential for various metabolic processes, including the synthesis of fatty acids and glucose

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of the Glucosamine Cbiotin adduct typically involves the conjugation of glucosamine with biotin through a series of chemical reactions. One common method is the use of carbodiimide chemistry, where a carbodiimide reagent is used to activate the carboxyl group of biotin, allowing it to react with the amino group of glucosamine. The reaction is usually carried out in an aqueous solution at a neutral pH, with the addition of a coupling agent such as N-hydroxysuccinimide (NHS) to enhance the efficiency of the reaction .

Industrial Production Methods: In an industrial setting, the production of the this compound can be scaled up using similar chemical processes. The key steps involve the purification of glucosamine and biotin, followed by their conjugation under controlled conditions. The final product is then purified using techniques such as chromatography to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: The Glucosamine Cbiotin adduct can undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, the amino group of glucosamine can be oxidized to form a ketone, while the biotin moiety can participate in reduction reactions to form biotinylated derivatives .

Common Reagents and Conditions: Common reagents used in the reactions involving the this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the adduct .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group of glucosamine can lead to the formation of glucosone, while reduction of the biotin moiety can yield biotinylated amines .

Scientific Research Applications

The Glucosamine Cbiotin adduct has a wide range of applications in scientific research, including:

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Employed in the study of carbohydrate-protein interactions.

Biology:

  • Utilized in the labeling and detection of proteins and other biomolecules.
  • Applied in the study of cellular uptake and metabolism of biotinylated compounds.

Medicine:

  • Investigated for its potential use in drug delivery systems.
  • Explored as a therapeutic agent for joint health and cartilage repair.

Industry:

Mechanism of Action

The mechanism of action of the Glucosamine Cbiotin adduct involves its interaction with specific molecular targets and pathways. Glucosamine is known to stimulate the production of glycosaminoglycans, which are essential components of cartilage. Biotin, on the other hand, acts as a coenzyme for various carboxylase enzymes involved in metabolic processes. The conjugation of glucosamine with biotin enhances the bioavailability and stability of both molecules, allowing them to exert their effects more efficiently .

Comparison with Similar Compounds

The Glucosamine Cbiotin adduct can be compared with other similar compounds, such as:

    Glucosamine sulfate: A widely used dietary supplement for joint health.

    N-acetylglucosamine: Another amino sugar with applications in biomedical research.

    Biotinylated peptides: Used in the study of protein-protein interactions and enzyme kinetics.

The uniqueness of the this compound lies in its dual functionality, combining the properties of both glucosamine and biotin.

Properties

Molecular Formula

C16H27N3O7S

Molecular Weight

405.5 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]pentanamide

InChI

InChI=1S/C16H27N3O7S/c20-5-8-13(22)14(23)12(15(24)26-8)18-10(21)4-2-1-3-9-11-7(6-27-9)17-16(25)19-11/h7-9,11-15,20,22-24H,1-6H2,(H,18,21)(H2,17,19,25)/t7-,8+,9-,11-,12+,13+,14+,15+/m0/s1

InChI Key

ZTLJQXVNMGADLN-OKTUKOFHSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O)CO)O)O)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NC3C(C(C(OC3O)CO)O)O)NC(=O)N2

Origin of Product

United States

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